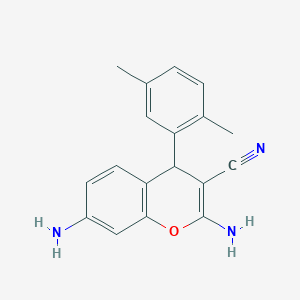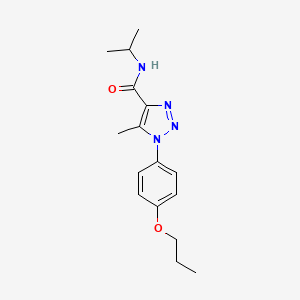
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile, also known as DMDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of protein kinase C. This enzyme is involved in various cellular processes, including cell proliferation and differentiation, and its dysregulation has been linked to several diseases, including cancer. This compound has been shown to inhibit the activity of protein kinase C in vitro, which may explain its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of protein kinase C and reduce the production of reactive oxygen species. In vivo studies have shown that this compound has anti-tumor properties in animal models, but further studies are needed to determine its efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a simple method and has been reported to have low toxicity. However, this compound also has some limitations, including its limited solubility in water and its potential to form aggregates in solution. These limitations may affect its efficacy in some experiments and require further optimization.
Zukünftige Richtungen
There are several future directions for the study of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile. One potential direction is to further investigate its anti-cancer properties and its mechanism of action. This may involve testing its efficacy in different cancer cell lines and animal models and identifying its molecular targets. Another potential direction is to explore its applications in material science, such as the synthesis of fluorescent dyes and polymers. Additionally, this compound may have potential applications in other fields, such as analytical chemistry and drug delivery. Further studies are needed to explore these potential applications.
Synthesemethoden
The synthesis of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2,5-dimethylphenylamine with 2-hydroxy-3-nitrobenzaldehyde, followed by reduction and cyclization. The resulting product is then treated with potassium cyanide to obtain this compound. This synthesis method has been reported in several research articles and has been optimized to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been tested for its anti-cancer properties and has shown promising results. It has also been studied as a potential inhibitor of protein kinase C, which is involved in various cellular processes. In material science, this compound has been used as a building block for the synthesis of fluorescent dyes and polymers. In analytical chemistry, this compound has been utilized as a reagent for the detection of metal ions.
Eigenschaften
IUPAC Name |
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-10-3-4-11(2)14(7-10)17-13-6-5-12(20)8-16(13)22-18(21)15(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXTYPIPGDFAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4884901.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)
![methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B4884928.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)

![1-(hydroxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4884938.png)

![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)
![2-(1,3-benzodioxol-5-yl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4884964.png)


![2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4884989.png)